2-Nitrobenzene-1-selenenyl bromide
Description
2-Nitrobenzene-1-selenenyl bromide is an aromatic organoselenium compound featuring a nitro group (-NO₂) at the ortho position (C2) and a selenenyl bromide (-SeBr) moiety at the para position (C1) of the benzene ring. This structure confers unique electrophilic and catalytic properties due to selenium’s polarizable nature and the electron-withdrawing nitro group.
Properties
CAS No. |
56790-58-0 |
|---|---|
Molecular Formula |
C6H4BrNO2Se |
Molecular Weight |
280.98 g/mol |
IUPAC Name |
(2-nitrophenyl) selenohypobromite |
InChI |
InChI=1S/C6H4BrNO2Se/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H |
InChI Key |
DYLUULMXLODVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se]Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrobenzene Derivatives
Nitrobenzene (C₆H₅NO₂)
- Structure : A benzene ring with a single nitro group.
- Reactivity : Acts as an electron-deficient aromatic system, participating in electrophilic substitution reactions (e.g., nitration, sulfonation).
- Applications : Solvent, precursor for aniline production.
- Key Difference : Lacks selenium and bromide, limiting its utility in redox or coordination chemistry compared to 2-nitrobenzene-1-selenenyl bromide .
Nitroanilines (e.g., 2-Nitroaniline, C₆H₆N₂O₂)
- Structure : Benzene with nitro and amine (-NH₂) groups.
- Reactivity : The -NH₂ group activates the ring for electrophilic substitution, contrasting with the deactivating -SeBr in this compound.
- Applications : Dye intermediates, corrosion inhibitors.
Selenium-Containing Aromatics
Benzoselenophenes (e.g., C₈H₆Se)
- Structure : Selenium fused into a bicyclic aromatic system.
- Reactivity : Participates in photochemical reactions and charge-transfer complexes.
- Applications : Organic semiconductors, photovoltaic materials.
Brominated Organics
Methyl Bromide (CH₃Br)
- Structure : Simple alkyl bromide.
- Reactivity : Volatile alkylating agent with acute toxicity.
- Applications : Historical use as a pesticide (phased out due to ozone depletion).
- Key Difference : The aromatic nitro-selenium framework in this compound likely reduces volatility and alters toxicity profiles compared to alkyl bromides .
Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)
- Structure : Complex heterocyclic bromide with antitumor activity.
- Reactivity : Inhibits survivin protein expression (IC₅₀ = 0.54 nM in cancer cells).
- Applications : Investigational anticancer agent.
- Key Difference : While Sepantronium Bromide is bioactive, this compound’s simpler structure may favor synthetic or catalytic roles over direct therapeutic use .
Comparative Data Table
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